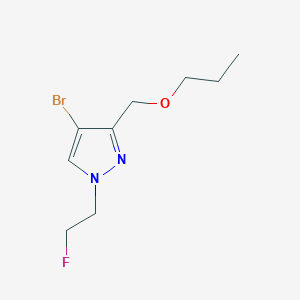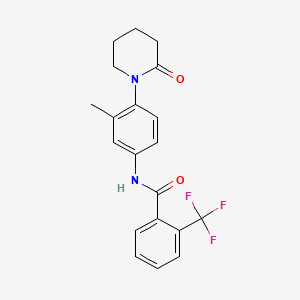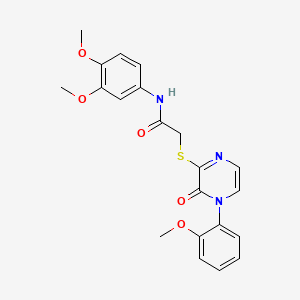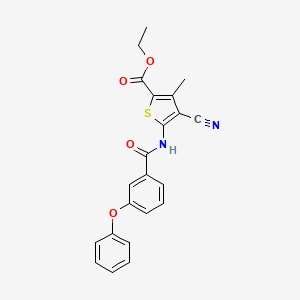
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(phenylsulfonyl)glycine derivatives involves the introduction of various substituents on the phenyl ring, aiming to increase the lipophilic character and enhance the inhibitory potential against aldose reductase. For instance, the introduction of a benzoylamino group has been shown to significantly increase the potency of these inhibitors . The synthesis methods are not detailed in the provided data, but it is clear that the structural modifications are critical for the activity of these compounds.
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their inhibitory activity. The presence of a sulfonyl group and its position relative to other substituents affects the interaction with aldose reductase. For example, the S stereoisomers of the N-(phenylsulfonyl)-2-phenylglycines were found to be more active than their R counterparts, indicating the importance of stereochemistry in enzyme inhibition . Additionally, the presence of an aromatic ring in the glycine side chain can decrease affinity for the enzyme .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly discussed in the provided papers. However, the papers do mention the interaction of these compounds with aldose reductase, where they function as uncompetitive inhibitors with respect to the substrate . This suggests that these compounds likely interact with the enzyme at a common inhibitor binding site, which is influenced by the specific molecular structure of the inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(phenylsulfonyl)glycine derivatives are not directly addressed in the provided papers. However, the increase in lipophilic character mentioned in the synthesis of these compounds suggests that hydrophobic interactions are important for their binding to aldose reductase . The presence of N-(phenylsulfonyl)glycine in water samples at ng/l concentrations indicates that these compounds have some degree of water solubility and stability to be detected in environmental samples .
Scientific Research Applications
Research Insight
Glyphosate and glufosinate, two well-known herbicides, show strong adsorption to soil, which may reduce environmental impact. However, their movement through soil via preferential flow can still lead to groundwater contamination. This phenomenon underscores the complexity of herbicide transport and its potential environmental repercussions. (Malone et al., 2004)
Chemical Transformations in Wastewater Treatment
Research Insight
A study on the behavior of N-(phenylsulfonyl)-glycine (PSG) and phenacetin in a municipal sewage treatment plant revealed intriguing transformations. Surprisingly, the amount of PSG detected in the effluent was over double the initial input, suggesting complex chemical dynamics and potential microbial interactions within the sewage treatment system. (Krause & Schöler, 2000)
Synthesis and Cytoprotective Properties
Research Insight
Research on thieno[2,3-b]pyridinones, derived from the glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, has opened avenues for new cytoprotective agents. These compounds have shown promise in protecting cell lines from glutamate-induced toxicity, indicating potential therapeutic applications. (Buchstaller et al., 2006)
Glycine Transporter Inhibitors and Therapeutic Potential
Research Insight
Glycine Transporter-1 (GlyT1) inhibitors are emerging as significant compounds in neuroscience and pharmacology. These inhibitors, by affecting glycine transport, can potentially modulate neurotransmitter systems and offer new treatment options for conditions like schizophrenia and cognitive disorders. (Lindsley et al., 2006)
Folate-binding Protein and Methyl Group Metabolism
Research Insight
The study of Glycine N-methyltransferase (GNMT), a key enzyme in methyl group metabolism, has revealed its intricate relationship with folate-binding proteins. The interaction between GNMT and folate molecules in the liver plays a crucial role in regulating cellular methylation potential, highlighting the significance of this enzyme in metabolic pathways. (Luka et al., 2006)
Synthesis and Evaluation of Glycine Transporter Inhibitors
Research Insight
The synthesis and biological evaluation of novel glycine transporter-1 inhibitors have paved the way for advanced leads with promising pharmacokinetic and safety profiles. These developments mark a significant step in the pursuit of innovative therapeutic agents for neurological and psychiatric conditions. (Cioffi et al., 2016)
properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-3-4-8(11)5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDQAGVVPBQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2516208.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
![2-Fluoro-5-{[7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2516213.png)
![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2516216.png)
![3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid](/img/structure/B2516217.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide](/img/structure/B2516218.png)



![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)